

Application Notes and Protocols for Rapamycin in In Vivo Studies

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Compound of Interest

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Introduction

Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a key serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.^{[1][2]} Its role in the mTOR signaling pathway has made it a valuable tool in various research fields, including cancer, immunology, and aging.^{[1][2]} The effectiveness of rapamycin in preclinical in vivo studies is highly dependent on the dosage, administration route, and formulation. These application notes provide detailed protocols and compiled data to guide researchers in designing and executing in vivo studies using rapamycin.

Data Presentation: Rapamycin Dosage and Administration

The following tables summarize rapamycin dosages and formulations used in various in vivo studies, categorized by research area and animal model.

Table 1: Rapamycin Dosage for Cancer Studies in Mice

Mouse Strain	Tumor Model	Administration Route	Dosage	Vehicle/Formulation	Reference
A/J	Tobacco carcinogen-induced lung tumors	Intraperitoneal (i.p.)	1.5 mg/kg/day (5 of 7 days)	Not specified	[3]
A/J	Tobacco carcinogen-induced lung tumors	Intraperitoneal (i.p.)	1.5 mg/kg every other day	Not specified	[3]
C57BL/6	EL4 T cell lymphoma	Intraperitoneal (i.p.)	1-8 mg/kg	Not specified	[4]
p53 ^{-/-}	Spontaneous tumors	Oral gavage	0.5 mg/kg/day (5 days on, 9 days off)	Rapatar (nanoformulated micelles)	[5]
HER-2/neu transgenic	Mammary tumors	Intraperitoneal (i.p.)	0.45 mg/kg (3 times a week, bi-weekly)	Not specified	[6]

Table 2: Rapamycin Dosage for Anti-Aging and Longevity Studies in Mice

Mouse Strain	Administration Route	Dosage	Vehicle/Formulation	Reference
Genetically heterogeneous	Dietary	14 ppm (~2.24 mg/kg/day)	Encapsulated in food	[7]
Genetically heterogeneous	Dietary	Three-fold higher than 14 ppm	Encapsulated in food	[8]
C57BL/6	Intraperitoneal (i.p.)	8 mg/kg/day	Not specified	[7]
Not specified	Oral	2, 4, 5, or 8 mg/kg/day	Not specified	[9]
Not specified	Intraperitoneal (i.p.)	2 mg/kg/day	Not specified	[9]

Table 3: Rapamycin Dosage for Immunosuppression and Other Studies in Rodents

Animal Model	Study Type	Administration Route	Dosage	Vehicle/Formulation	Reference
Sprague-Dawley Rat	Toxicity study	Intraperitoneal (i.p.)	1.5 mg/kg/day	Not specified	[10]
Wistar-Furth Rat	Tissue distribution	Intravenous (i.v.) infusion	0.04-0.4 mg/kg/day	Not specified	[11]
Wistar-Furth Rat	Tissue distribution	Oral gavage	0.4-1.6 mg/kg/day	Not specified	[11]
BALB/c Mouse	Immunosuppression	Intraperitoneal (i.p.)	2 mg/kg every 48 hours	DMSO then PBS	
C57BL/6J Mouse	Muscle atrophy prevention	Intraperitoneal (i.p.)	1 mg/kg/day	2% carboxymethylcellulose	[12]

Experimental Protocols

Protocol 1: Preparation of Rapamycin for Intraperitoneal (i.p.) Injection

This protocol provides a common method for preparing rapamycin for intraperitoneal administration in mice.

Materials:

- Rapamycin powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), sterile
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Prepare a stock solution of rapamycin by dissolving it in DMSO. A common concentration is 10-50 mg/mL.^{[13][14]} For example, dissolve 100 mg of rapamycin in 2 mL of 100% ethanol to make a 50 mg/mL stock.^[14]
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.^{[14][15]}
- On the day of injection, thaw an aliquot of the rapamycin stock solution.
- Dilute the stock solution to the final desired concentration using a suitable vehicle. A common method is to dilute the DMSO stock in PBS. For example, a 1:100 (v/v) dilution can be used.

- Alternatively, a vehicle consisting of 5% Tween 80 and 5% polyethylene glycol 400 (PEG 400) can be used.[\[15\]](#) Another option is a mixture of 10% PEG 400 and 10% Tween 80.[\[14\]](#)
- The final injection volume for mice is typically 100-200 μL .

Protocol 2: Preparation of Rapamycin for Oral Gavage

This protocol describes the preparation of a rapamycin suspension for oral administration.

Materials:

- Rapamycin powder
- Vehicle solution (e.g., 0.5% methylcellulose or a suspension in 0.2% carboxymethyl cellulose and 0.25% polysorbate-80[\[13\]](#))
- Sterile water
- Mortar and pestle or homogenizer
- Oral gavage needles

Procedure:

- Weigh the required amount of rapamycin powder.
- Prepare the vehicle solution. For example, to make a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water.
- A common formulation for oral administration is Rapatar, a nanoformulated micelle of rapamycin designed to increase water solubility and absorption.[\[5\]](#)
- If preparing a simple suspension, triturate the rapamycin powder with a small amount of the vehicle to form a smooth paste.
- Gradually add the remaining vehicle while continuously mixing to obtain a uniform suspension.

- Administer the suspension to the animal using an appropriately sized oral gavage needle. The volume will depend on the animal's weight and the desired dose.

Protocol 3: Preparation of Rapamycin for Intravenous (i.v.) Injection

Due to rapamycin's poor water solubility, preparation for intravenous injection requires specific formulations to ensure it remains in solution.

Materials:

- Rapamycin powder
- N,N-dimethylacetamide (DMA)
- Polyethylene glycol 300 (PEG 300)
- Polyoxyethylene sorbitan esters (e.g., Tween 80)
- Sterile water for injection

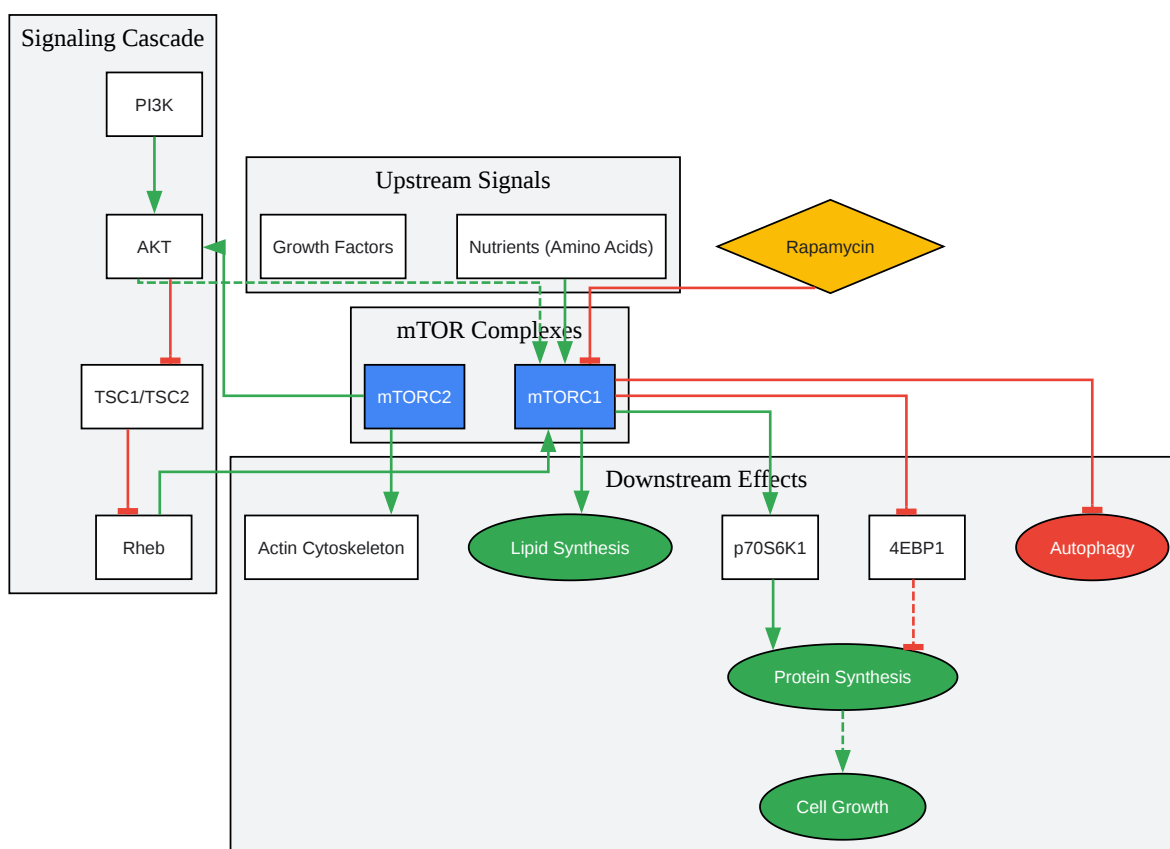
Procedure:

- Prepare a concentrate solution of rapamycin in N,N-dimethylacetamide at a concentration ranging from 5 mg/mL to 50 mg/mL.[\[16\]](#)
- Prepare a diluent solution consisting of 1.0 to 8 weight percent of a polyoxyethylene sorbitan ester, 10 to 50 weight percent polyethylene glycol 300, and 40 to 90 volume percent water.
[\[16\]](#)
- For injection, combine 0.2 to 8 weight percent of the rapamycin concentrate with the diluent solution.[\[16\]](#)
- The final concentration of rapamycin in the injectable solution should range from 0.1 mg/mL to 4.0 mg/mL.[\[16\]](#)
- Filter the final solution through a 0.22 μ m sterile filter before injection.

Mandatory Visualizations

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cellular signaling and how it is inhibited by rapamycin.

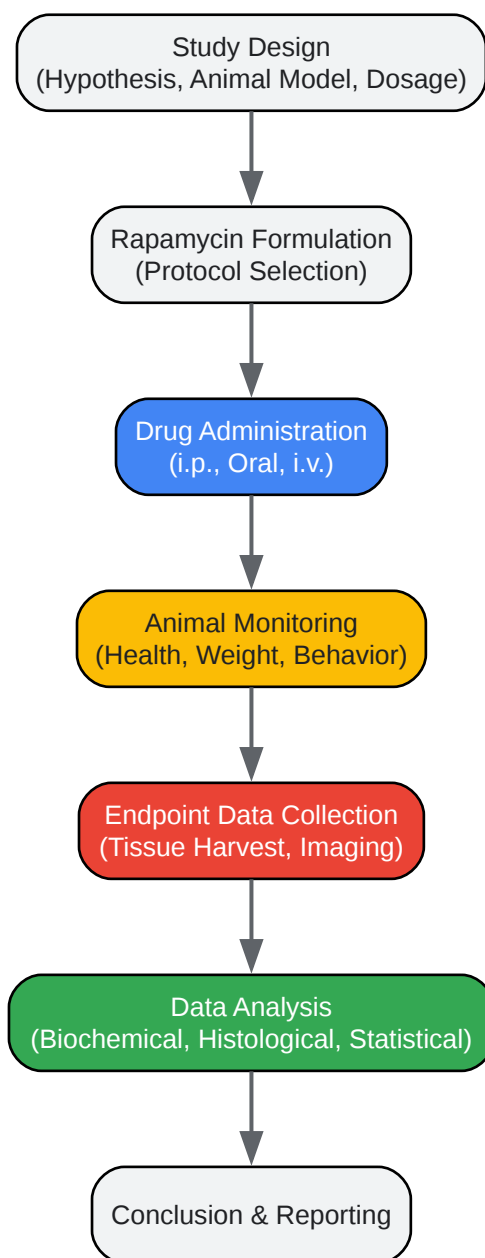


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Caption: Simplified mTOR signaling pathway and its inhibition by rapamycin.

Experimental Workflow for In Vivo Rapamycin Study

The following diagram outlines a typical workflow for conducting an in vivo study with rapamycin.



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Caption: General workflow for an in vivo rapamycin experiment.

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